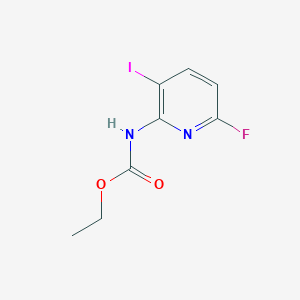

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(6-fluoro-3-iodopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIN2O2/c1-2-14-8(13)12-7-5(10)3-4-6(9)11-7/h3-4H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKICDOFFHXPJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC(=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728898 | |

| Record name | Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001070-26-3 | |

| Record name | Ethyl N-(6-fluoro-3-iodo-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001070-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate

Abstract

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is a pivotal building block in contemporary medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. This guide provides an in-depth, technically-focused protocol for its synthesis and a comprehensive strategy for its structural characterization. We delve into the causal reasoning behind the selection of reagents and reaction conditions, emphasizing a self-validating methodology where rigorous analytical characterization confirms the synthetic outcome. This document is intended for researchers, medicinal chemists, and process development scientists who require a reliable and well-understood procedure for obtaining this key intermediate.

Introduction: Significance in Drug Development

Substituted pyridines are a cornerstone of modern pharmaceuticals due to their ability to engage in a wide range of biological interactions. The specific compound, Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate, is of particular interest. The strategic placement of its functional groups—a fluorine atom, an iodine atom, and an ethyl carbamate group—offers a versatile platform for molecular elaboration:

-

Iodine at C3: Serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl moieties.

-

Fluorine at C6: Modulates the electronic properties of the pyridine ring, often enhancing metabolic stability and binding affinity by altering pKa and lipophilicity.

-

Ethyl Carbamate at C2: Functions as a protected amine. The carbamate is stable under many reaction conditions but can be readily deprotected to reveal the primary amine, which can then be used for further functionalization, such as amide bond formation or cyclization reactions.

Given its utility, a robust and reproducible synthetic and analytical workflow is paramount for its effective application in drug development pipelines.

Synthesis Methodology

The synthesis of Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is most efficiently achieved through a two-step process starting from a commercially available precursor. The overall strategy involves the iodination of a fluorinated aminopyridine followed by the protection of the amino group.

Retrosynthetic Analysis & Workflow

The synthesis begins with the protection of the amino group of 2-amino-6-fluoro-3-iodopyridine. This precursor is the logical starting point, and the key transformation is the reaction of its amino group with ethyl chloroformate to form the stable carbamate.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Amino-6-fluoro-3-iodopyridine (1 equivalent)

-

Ethyl Chloroformate (1.1 equivalents)

-

Anhydrous Pyridine or Triethylamine (Et3N) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-Amino-6-fluoro-3-iodopyridine (1 eq.).

-

Dissolution: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.2 M.

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add the base (anhydrous pyridine or Et3N, 1.5 eq.) dropwise via syringe. Stir for 10 minutes.

-

Reagent Addition: Add ethyl chloroformate (1.1 eq.), diluted in a small amount of the reaction solvent, dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C. Causality Note: This slow, cooled addition is critical to control the exothermicity of the acylation reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and add more DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the final product as a white to off-white solid.

-

Rationale for Experimental Choices

-

Solvent: Anhydrous aprotic solvents like DCM or THF are chosen to prevent hydrolysis of the highly reactive ethyl chloroformate.[1]

-

Base: A non-nucleophilic organic base like pyridine or triethylamine is essential to neutralize the HCl generated during the reaction.[1] This drives the reaction to completion and prevents the protonation of the starting aminopyridine, which would render it unreactive.

-

Temperature Control: The reaction is initiated at 0 °C to moderate the rate of reaction. Carbamate formation is generally a vigorous process, and low temperatures ensure selectivity and minimize potential side reactions.[2]

Characterization and Structural Elucidation

Rigorous characterization is a self-validating step to confirm the identity, structure, and purity of the synthesized Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate.

Analytical Techniques and Expected Results

The following techniques are essential for full characterization. The logical flow ensures each piece of data corroborates the others to build a conclusive structural assignment.

Caption: Logical workflow for analytical characterization.

Summary of Spectroscopic Data

The following table summarizes the expected data for the successful synthesis of the target compound.

| Analysis Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~8.1-8.3 ppm (d) | Pyridine H-4 |

| ~7.0-7.2 ppm (dd) | Pyridine H-5 | ||

| ~4.2-4.4 ppm (q) | -O-CH₂ -CH₃ | ||

| ~1.3-1.5 ppm (t) | -O-CH₂-CH₃ | ||

| ~7.5-7.8 ppm (br s) | N-H (carbamate) | ||

| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (δ) | ~155-165 ppm (d, ¹JCF) | C-6 (coupled to F) |

| ~152-154 ppm | C=O (carbamate) | ||

| ~148-150 ppm | C-2 | ||

| ~145-147 ppm | C-4 | ||

| ~110-112 ppm (d, ²JCF) | C-5 (coupled to F) | ||

| ~85-90 ppm | C-3 (attached to I) | ||

| ~62-64 ppm | -O -CH₂-CH₃ | ||

| ~14-15 ppm | -O-CH₂-CH₃ | ||

| FT-IR (KBr or ATR) | Wavenumber (cm⁻¹) | ~3200-3300 cm⁻¹ | N-H stretch (carbamate) |

| ~1720-1740 cm⁻¹ | C=O stretch (carbamate carbonyl) | ||

| ~1580-1600 cm⁻¹ | C=N/C=C stretch (aromatic ring) | ||

| ~1200-1250 cm⁻¹ | C-O stretch (ester) | ||

| Mass Spectrometry | m/z (ESI+) | [M+H]⁺ = 324.97 | Corresponds to C₈H₉FIN₂O₂⁺ |

Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Data Interpretation

-

¹H NMR: The spectrum should clearly show two distinct aromatic protons on the pyridine ring, with splitting patterns consistent with their positions relative to the fluorine atom. The characteristic quartet and triplet for the ethyl group and a broad singlet for the N-H proton are also expected.

-

¹³C NMR: The carbon spectrum is highly informative. The downfield signal for the carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). The carbon attached to iodine will be shifted significantly upfield.

-

FT-IR: The presence of the carbamate group is unequivocally confirmed by the sharp, strong carbonyl (C=O) absorption and the N-H stretching vibration.[3]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a mass measurement with high accuracy, matching the theoretical value for C₈H₈FIN₂O₂.

Safety, Handling, and Storage

-

Ethyl Chloroformate: Is a corrosive and lachrymatory substance. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridines/Amines: Can be toxic and irritants. Avoid inhalation and skin contact.

-

Storage: The final product, Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate, should be stored in a cool, dry, dark place under an inert atmosphere to prevent degradation.

Conclusion

This guide has outlined a reliable and well-rationalized methodology for the synthesis of Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate. By following the detailed experimental protocol and employing the comprehensive characterization strategy described, researchers can confidently produce and validate this critical intermediate for applications in pharmaceutical research and development. The key to success lies in careful execution of the reaction conditions and rigorous analytical confirmation of the final product's structure and purity.

References

-

El-Faham, A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, PubMed Central. Available from: [Link]

-

MDPI. (2002). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Available from: [Link]

-

Wang, Z., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, PubMed. Available from: [Link]

-

Einarsson, S., et al. (1987). Reaction of 9-fluorenylmethyl chloroformate with amino acids. Journal of Chromatography A. Available from: [Link]

Sources

- 1. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog | MDPI [mdpi.com]

- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate

An In-depth Technical Guide to Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate: Properties, Synthesis, and Applications

Abstract

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is a halogenated pyridine derivative of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its unique trifunctional nature—featuring a reactive iodo group, a metabolically robust fluoro group, and a versatile carbamate moiety—positions it as a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic pathway with mechanistic considerations, and an exploration of its reactivity and potential applications, particularly in the context of drug discovery and development.

Compound Identification and Core Properties

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is a solid organic compound whose identity is established by a unique combination of structural features and physicochemical properties.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | ethyl N-(6-fluoro-3-iodo-2-pyridinyl)carbamate | [1] |

| CAS Number | 1001070-26-3 | [1][2] |

| Molecular Formula | C₈H₈FIN₂O₂ | [2] |

| SMILES | CCOC(=O)NC1=C(C=CC(=N1)F)I | [1] |

| InChI Key | BKICDOFFHXPJSM-UHFFFAOYSA-N | [1] |

Chemical Structure

The molecular architecture is central to the compound's reactivity and function. It consists of a pyridine ring substituted at key positions: a fluorine atom at C6, an iodine atom at C3, and an ethyl carbamate group at C2.

Physical and Computed Properties

The physical properties dictate the compound's behavior in various solvents and its handling requirements, while computed properties offer insights into its potential biological activity and pharmacokinetic profile.

| Property | Value | Unit |

| Molecular Weight | 310.06 | g/mol [2] |

| Exact Mass | 309.96145 | Da[2] |

| Density | 1.9 ± 0.1 | g/cm³[2] |

| Boiling Point | 290.5 ± 40.0 | °C (at 760 mmHg)[2] |

| Flash Point | 129.5 ± 27.3 | °C[2] |

| Refractive Index | 1.620 | [2] |

| XLogP3 | 2.09 | [2] |

| Topological Polar Surface Area | 51.2 | Ų[2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Synthesis and Characterization

The synthesis of this compound relies on established organic chemistry principles, specifically the formation of a carbamate from its corresponding amine precursor.

Rationale for Synthetic Strategy

The most direct and logical synthetic route involves the reaction of the precursor amine, 6-fluoro-3-iodopyridin-2-amine, with ethyl chloroformate. This is a classic N-acylation reaction. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing protonation of the starting amine.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on standard methods for carbamate formation.[3][4][5]

-

Dissolution: Dissolve 6-fluoro-3-iodopyridin-2-amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize side products.

-

Addition of Reagent: Add ethyl chloroformate (1.05 eq) dropwise to the stirred solution over 15-20 minutes. Maintaining a slow addition rate is crucial to prevent a rapid temperature increase.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting amine.

-

Workup: Quench the reaction with water. If using DCM, separate the organic layer. If using THF, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate.

Synthesis Workflow Diagram

Chemical Reactivity and Mechanistic Insights

The compound's utility stems from the distinct reactivity of its three key functional regions: the carbamate, the C-F bond, and the C-I bond.

The Carbamate Moiety

The ethyl carbamate group primarily serves as a protecting group for the 2-amino functionality. It is generally more stable to hydrolysis than an ester but can be cleaved under strong acidic or basic conditions to regenerate the free amine. This controlled deprotection is a valuable tool in multi-step syntheses.

Reactivity of the Substituted Pyridine Core

-

Fluorine at C6: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the pyridine nitrogen and deactivates the ring towards electrophilic aromatic substitution. However, it also makes the C6 position susceptible to nucleophilic aromatic substitution (SₙAr), although this is less common than reactions at the halogenated positions.

-

Iodine at C3: The carbon-iodine bond is the most reactive site on the molecule for synthetic transformations. Iodine is an excellent leaving group, making the C3 position a prime target for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is exceptionally well-suited for transition-metal-catalyzed cross-coupling reactions. This capability is the cornerstone of its application as a synthetic building block, allowing for the facile introduction of diverse substituents at the C3 position. Common examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate for constructing more complex molecules with potential biological activity.

-

Versatile Synthetic Intermediate: Its structure is ideal for library synthesis. By keeping the core scaffold constant, chemists can rapidly generate a multitude of analogs by varying the substituent introduced via cross-coupling at the C3 position. This parallel synthesis approach is fundamental to modern lead optimization in drug discovery.

-

Scaffold for Bioactive Molecules: The 2-aminopyridine motif is a "privileged structure" found in numerous biologically active compounds, including kinase inhibitors.[6] The strategic placement of the iodo group allows for the exploration of deep, often hydrophobic, binding pockets in protein targets, while the fluoro group can enhance metabolic stability or binding affinity through favorable electrostatic interactions. Carbamates themselves are also a common functional group in pharmaceuticals, contributing to solubility and hydrogen bonding.[7][8]

Safety and Handling

-

Hazard Assessment: According to available Safety Data Sheets (SDS), comprehensive hazard data for this specific compound is limited.[9] In the absence of complete data, it must be treated as a potentially hazardous substance.

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

References

-

J&K Scientific. Ethyl 6-fluoro-3-iodopyridin-2-ylcarbamate | 1001070-26-3. [Link]

-

MDPI. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. [Link]

-

ResearchGate. Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... [Link]

-

ResearchGate. The reaction between ethyl chlorocarbonate and pyridine compounds. [Link]

- Google Patents.

-

Wikipedia. Ethyl chloroformate. [Link]

-

PubChem. 2-[(6-Amino-3-pyridinyl)amino]ethyl carbamate. [Link]

-

PubChem. ethyl N-(3-iodophenyl)carbamate. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

-

JOCPR. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]

- Google Patents.

-

PubMed. Synthesis and antibacterial activity of C-6 carbamate ketolides, a novel series of orally active ketolide antibiotics. [Link]

-

Wiley Online Library. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

-

PubChem. 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. [Link]

- Google P

-

PubMed. Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate. [Link]

-

Rural King. Columbia Men's Glennaker Lake Rain Jacket, Black - 1442363. [Link]

-

Kuujia.com. 104830-06-0(2-Amino-3-iodopyridine). [Link]

-

NCBI. 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide. [Link]

-

PubChem. ethyl N-(5,6-diamino-4-chloro-2-pyridyl)carbamate. [Link]

-

PubMed. Discovery of ... highly selective inhibitors of p38α mitogen-activated protein kinase. [Link]

-

PMC - NIH. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. [Link].gov/pmc/articles/PMC6002888/)

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US3264281A - Preparation of amides - Google Patents [patents.google.com]

- 6. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and antibacterial activity of C-6 carbamate ketolides, a novel series of orally active ketolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate spectral data analysis (NMR, MS, HPLC)

An In-depth Technical Guide to the Spectral Analysis of Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and regulatory compliance. Intermediates and active pharmaceutical ingredients (APIs) must be rigorously analyzed to confirm their identity, structure, and purity. Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate (CAS 1001070-26-3), a halogenated pyridinyl carbamate, represents a class of compounds with significant potential as building blocks in medicinal chemistry. Its unique substitution pattern—featuring a fluorine atom, a bulky iodine atom, and a carbamate group on a pyridine scaffold—necessitates a multi-technique analytical approach for full structural elucidation and quality control.

This guide provides an in-depth analysis of the expected spectral data for Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate, drawing upon foundational principles and data from analogous structures. We will explore the anticipated outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), detailing not just the expected data but the scientific rationale behind the analytical strategies employed. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to approach the characterization of such complex molecules.

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and deduce the precise arrangement of atoms and their chemical environments.

Expertise & Experience: Predicting the ¹H and ¹³C NMR Spectra

For a molecule like Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate, a comprehensive NMR analysis is essential. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules, but deuterated dimethyl sulfoxide (DMSO-d₆) may be required if solubility is limited or to clearly observe the exchangeable carbamate N-H proton.

¹H NMR Analysis: The proton spectrum is expected to show distinct signals for the ethyl group and the two protons on the pyridine ring.

-

Ethyl Group: A characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) are expected, arising from coupling to each other.

-

Pyridine Ring Protons: The two aromatic protons will appear as doublets, coupling to each other. Furthermore, the proton at position 5 (H-5) will exhibit additional, smaller coupling to the fluorine atom at position 6. The electron-withdrawing effects of the iodine, fluorine, and carbamate substituents will significantly shift these protons downfield.

-

Carbamate Proton: A broad singlet corresponding to the N-H proton is anticipated. Its chemical shift can be highly variable and dependent on solvent and concentration.

¹³C NMR Analysis: The carbon spectrum provides a count of unique carbon atoms and information about their hybridization and chemical environment.

-

Carbamate Carbonyl: The C=O of the carbamate group is expected to appear significantly downfield, typically in the 150-155 ppm range.

-

Pyridine Ring Carbons: Five distinct signals are expected. The carbons directly attached to the electronegative fluorine (C-6) and nitrogen atoms (C-2) will be the most downfield. The carbon bearing the iodine (C-3) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect." All pyridine carbon signals will be influenced by the substituents, and those in proximity to fluorine will exhibit C-F coupling.

-

Ethyl Group Carbons: Two signals in the aliphatic region correspond to the -OCH₂- and -CH₃ groups.

Predicted Spectral Data Summary

The following table outlines the predicted NMR data based on established chemical shift principles and data from similar structures.

| Assignment | Predicted ¹H NMR Data (ppm, Multiplicity, J in Hz) | Predicted ¹³C NMR Data (ppm) |

| -OCH₂CH₃ | ~1.3 (t, J = 7.1 Hz, 3H) | ~14.5 |

| -OCH₂ CH₃ | ~4.3 (q, J = 7.1 Hz, 2H) | ~62.0 |

| Pyridine H-4 | ~8.1 (d, JH4-H5 = 8.0 Hz) | ~145.0 |

| Pyridine H-5 | ~7.0 (dd, JH5-H4 = 8.0 Hz, JH5-F6 = 5.0 Hz) | ~110.0 (d, JC5-F6 ≈ 4 Hz) |

| -NH - | ~8.5 (br s, 1H) | N/A |

| Pyridine C-2 | N/A | ~152.0 |

| Pyridine C-3 | N/A | ~85.0 |

| Pyridine C-4 | N/A | ~145.0 |

| Pyridine C-5 | N/A | ~110.0 (d, JC5-F6 ≈ 4 Hz) |

| Pyridine C-6 | N/A | ~160.0 (d, JC6-F ≈ 240 Hz) |

| -NH(C =O)O- | N/A | ~153.0 |

Self-Validating Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and confirm they match the proposed structure.

Visualization: Structural Assignment Workflow

Caption: Workflow for structural elucidation using NMR techniques.

Part 2: Molecular Formula Confirmation by Mass Spectrometry (MS)

While NMR provides the structural map, high-resolution mass spectrometry (HRMS) provides the definitive molecular formula by measuring the mass-to-charge ratio (m/z) with extremely high precision.

Expertise & Experience: Choosing the Right MS Technique

For a polar, non-volatile molecule like this carbamate, Electrospray Ionization (ESI) is the ionization method of choice. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight. Coupling this with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap detector allows for an exact mass measurement, which is crucial for confirming the elemental composition.

The molecular formula is C₈H₈FIN₂O₂. The expected monoisotopic mass of the neutral molecule is 321.9618 g/mol . In positive-ion ESI-MS, we would expect to observe the protonated molecule [M+H]⁺ at m/z 322.9691.

Predicted Fragmentation Pattern

Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing further structural confirmation. Key predicted fragmentation pathways include:

-

Loss of the ethoxy group (-OC₂H₅) from the carbamate.

-

Decarboxylation (loss of CO₂).

-

Cleavage of the C-N bond between the pyridine ring and the carbamate nitrogen.

Self-Validating Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (LC): Inject the sample onto a C18 reverse-phase column. Use a simple gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation) to elute the compound.

-

Ionization (MS): Analyze the column effluent using an ESI source in positive ion mode.

-

Full Scan Analysis: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) to detect the [M+H]⁺ ion.

-

Formula Confirmation: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical exact mass. The mass error should be less than 5 ppm.

-

MS/MS Analysis (Optional): Perform a product ion scan on the precursor m/z (322.97) to generate a fragmentation spectrum, which can be interpreted to further confirm the structure.

Visualization: Predicted ESI-MS Fragmentation

Caption: Predicted fragmentation pathways for the [M+H]⁺ ion.

Part 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a compound is paramount in the pharmaceutical industry, as even small amounts of impurities can affect efficacy and safety. HPLC is the gold standard for purity determination due to its high resolution and quantitative accuracy.

Expertise & Experience: Developing a Stability-Indicating HPLC Method

A robust HPLC method should be able to separate the main compound from any potential impurities, including starting materials, by-products, and degradation products. This is known as a "stability-indicating" method. For Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate, a reverse-phase HPLC (RP-HPLC) method using a C18 stationary phase is the most logical starting point.

A Diode Array Detector (DAD) is highly recommended. It not only quantifies the peak area at a specific wavelength but also acquires a full UV-Vis spectrum for each peak. This is a powerful tool for peak purity assessment; if the spectrum is consistent across the entire peak, it provides confidence that the peak represents a single, pure compound.

Self-Validating Protocol: RP-HPLC Purity Analysis

-

System Preparation: The HPLC system should consist of a pump, autosampler, column oven, and a DAD.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. Maintain the column temperature at a constant value (e.g., 30 °C) for reproducibility.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

-

-

Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time. Optimize the gradient to ensure the main peak is well-resolved from any impurities, with a typical run time of 15-30 minutes.

-

Detection: Monitor at a wavelength where the compound has significant absorbance, determined by the DAD spectrum (likely around 254 nm).

-

Sample Preparation: Prepare the sample at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile/water).

-

Analysis and Quantification: Inject the sample and integrate the area of all peaks. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Visualization: HPLC Method Development Workflow

Caption: A logical workflow for developing a robust HPLC purity method.

Conclusion: An Integrated Analytical Strategy

The comprehensive characterization of a novel molecule like Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is not achieved by a single technique but by the synergistic integration of multiple analytical methods. NMR spectroscopy serves to elucidate the detailed molecular structure, HRMS provides unambiguous confirmation of the elemental composition, and HPLC delivers a precise and accurate assessment of purity. Together, these three pillars—NMR, MS, and HPLC—form a self-validating system that provides the highest degree of confidence in the identity, quality, and structural integrity of the compound, meeting the rigorous standards required in scientific research and pharmaceutical development.

References

-

Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

-

Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

-

IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

-

IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58172458, Ethyl 6-fluoro-3-iodopyridin-2-ylcarbamate. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Retrieved from [Link]

-

ResearchGate. (2025). An Improved HPLC-FLD for Fast and Simple Detection of Ethyl Carbamate in Soy Sauce and Prediction of Precursors. Retrieved from [Link]

- Mocilac, P., & Gallagher, J. F. (2015). Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromo-phenyl N-(pyridin-3-yl)

Reactivity profile of Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate

An In-Depth Technical Guide to the Reactivity Profile of Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate

Introduction

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate, identified by CAS number 1001070-26-3[1][2], is a highly functionalized pyridine derivative poised to be a versatile building block for drug discovery and development. Its structure incorporates three key functional groups on a pyridine core: a reactive iodo group, a fluorine atom amenable to nucleophilic substitution, and an ethyl carbamate group. This trifecta of functionalities offers orthogonal chemical handles for sequential, site-selective modifications, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

Due to the limited specific literature on this exact molecule, this guide presents a comprehensive, predictive reactivity profile grounded in the well-established chemical principles of its constituent moieties. By analyzing the behavior of analogous iodopyridines, fluoropyridines, and pyridinyl carbamates, we can construct a robust framework for anticipating its chemical behavior and designing synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Structural and Electronic Analysis

The reactivity of Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is dictated by the interplay of the electronic properties of its substituents and the inherent electron-deficient nature of the pyridine ring.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing via the inductive effect, rendering the ring electron-deficient compared to benzene. This deactivation makes electrophilic aromatic substitution (EAS) difficult and favors nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the nitrogen (C2, C4, C6).

-

Fluoro Group (C-6): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), further deactivating the ring. However, it can also donate electron density via a resonance effect (+R), though this is generally weaker than its inductive pull. Its position para to the iodo group and ortho to the nitrogen makes the C-6 position highly susceptible to SNAr.

-

Iodo Group (C-3): Iodine is the least electronegative halogen and is primarily a weak deactivator through its -I effect. Its most significant chemical characteristic is the lability of the C-I bond, making it an excellent leaving group in transition metal-catalyzed cross-coupling reactions.

-

Ethyl Carbamate Group (C-2): The N-carbamate group is an activating group. The nitrogen lone pair can donate electron density into the ring via a strong +R effect, which counteracts the -I effect of the carbonyl group. This donation primarily increases electron density at the ortho (C3) and para (C5) positions relative to the carbamate.

The cumulative effect of these substituents creates a unique electronic landscape. The powerful electron-withdrawing nature of the ring nitrogen and the C-6 fluorine atom makes the entire system electron-poor, while the carbamate group provides localized electron donation. This electronic push-pull system governs the regioselectivity of subsequent transformations.

Caption: Figure 2. Suzuki-Miyaura Coupling Catalytic Cycle

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a ligand (e.g., XPhos, SPhos, 6-10 mol%). For pre-formed catalysts like Pd(dppf)Cl₂, use 3-5 mol%.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, to make a 0.1-0.2 M solution).

-

Reaction: Heat the mixture with stirring. Reaction temperatures typically range from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Iodopyridines

| Component | Example | Molar Ratio/Loading | Rationale |

| Aryl Halide | Substrate | 1.0 equiv | Limiting reagent |

| Boron Reagent | Phenylboronic Acid | 1.2 equiv | Slight excess ensures complete consumption of halide |

| Catalyst | Pd(PPh₃)₄ | 5 mol % | Common, effective Pd(0) source for many substrates |

| Base | K₂CO₃ | 2.0 equiv | Activates the boronic acid for transmetalation [3] |

| Solvent | Dioxane/H₂O (4:1) | 0.1 M | Biphasic system often enhances reaction rates [3] |

| Temperature | 90 °C | - | Provides sufficient thermal energy for catalyst turnover |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [4][5]This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. It is invaluable for introducing alkyne functionalities, which can serve as handles for further diversification (e.g., click chemistry, reductions).

Caption: Figure 3. Sonogashira Coupling Catalytic Cycles

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Setup: To a dry Schlenk flask under an inert atmosphere, add Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv), which often serves as both the base and a co-solvent. [6][4]3. Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and partition between ethyl acetate and water.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds. [7][8][9]This reaction is exceptionally broad in scope and is critical for synthesizing arylamines, which are prevalent in pharmaceuticals.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv).

-

Reagents: Add Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate (1.0 equiv) and the desired primary or secondary amine (1.1-1.3 equiv).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction: Seal the vessel and heat the mixture with stirring, typically between 80-110 °C, until the starting material is consumed as monitored by LC-MS.

-

Workup: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with brine, dry the organic layer over Na₂SO₄, and concentrate.

-

Purification: Purify the product via silica gel chromatography.

Reactivity at the C-6 Position: Nucleophilic Aromatic Substitution (SNAr)

The C-6 position, activated by both the ring nitrogen and the fluorine's strong inductive effect, is the prime location for nucleophilic aromatic substitution (SNAr). In SNAr reactions, fluorine is an excellent leaving group, often leading to faster reactions than with other halogens. [10][11]This reactivity allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines.

The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [12][13]

Caption: Figure 4. SNAr Mechanism at the C-6 Position

Experimental Protocol: General Procedure for SNAr with an Alkoxide

-

Setup: To a solution of Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate (1.0 equiv) in a polar aprotic solvent like DMSO or DMF, add the desired alcohol (1.5-3.0 equiv).

-

Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.5-3.0 equiv), portion-wise at 0 °C or room temperature to generate the nucleophilic alkoxide in situ.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Reactivity and Stability of the Ethyl Carbamate Group

The ethyl carbamate moiety is generally stable under the neutral or mildly basic conditions used for many cross-coupling reactions. [14][15]However, it is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding 2-aminopyridine.

Under strongly basic conditions, N-pyridylcarbamates can undergo hydrolysis via an E1cB (Elimination-Unimolecular Conjugate Base) mechanism. [16]This involves deprotonation of the carbamate nitrogen to form an anion, which then eliminates the ethoxide group to form a transient pyridyl isocyanate intermediate. This highly reactive intermediate is then trapped by water to yield the aminopyridine. This pathway should be considered if planning reactions at high pH and temperature.

Summary of Reactivity Profile

The reactivity of Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate can be hierarchically organized, allowing for predictable, stepwise functionalization.

-

Most Reactive Site (C-3): The C-I bond is overwhelmingly the most labile site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.). These reactions can be performed with high chemoselectivity.

-

Secondary Reactive Site (C-6): The C-F bond is the primary site for nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., NaOMe, KSR, R₂NH). These reactions typically require more forcing conditions than cross-coupling at the C-3 position.

-

Stable Moiety (Carbamate): The ethyl carbamate group is largely a spectator under most cross-coupling and mild SNAr conditions but can be hydrolyzed under harsh acidic or basic conditions.

This predictable reactivity allows for a logical synthetic sequence, typically starting with functionalization at C-3, followed by modification at C-6.

Caption: Figure 5. Hierarchical Reactivity Map

References

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Amino-3-iodopyridine.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine.

- Dolci, M., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(S1), 975-985.

- Cabeza, J. A., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (22), 3341-3346.

- Hussein, W., et al. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 14(11), 4635-4640.

- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.

- Pearson Education. (2024). EAS Reactions of Pyridine Explained.

- Mondal, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455-23464.

- Reddy, T. J., et al. (2007). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Organic Letters, 9(19), 3781-3783.

- Wikipedia. (2023). 2-Aminopyridine.

- Khan, I., et al. (2012). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 17(12), 14748-14759.

- Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9114-9121.

- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.

- Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9114–9121.

- Wikipedia. (2023). Sonogashira coupling.

- van der Westhuizen, C., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. New Journal of Chemistry, 44(8), 3365-3373.

- Kumar, A., et al. (2013). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Bioorganic & Medicinal Chemistry Letters, 23(17), 4877-4880.

- Silva, D., et al. (2007). Reactivity of N-pyridylcarbamates in basic media. Tetrahedron, 63(43), 10694-10699.

- Toso, R. D., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 849-897.

- Wikipedia. (2023).

- Sheeja, A. A. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?

- ACS Green Chemistry Institute. (2026).

- J&K Scientific.

- Organic Chemistry Portal. Sonogashira Coupling.

- Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine?

- Capper, G., et al. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 122(25), 5649-5657.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. (2020). (A) Sonogashira coupling; (B) photoinduced coupling of alkyl iodides via Cu-terpyridine acetylides.

- ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution.

- Wikipedia. (2023). Suzuki reaction.

- Common Organic Chemistry.

- Glavač, N., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(24), 4069-4100.

- Sigma-Aldrich.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. ETHYL 6-FLUORO-3-IODOPYRIDIN-2-YLCARBAMATE | 1001070-26-3 [sigmaaldrich.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable building blocks for the synthesis of novel therapeutic agents. Among these, fluorinated pyridine derivatives have garnered significant attention due to the unique properties imparted by the fluorine atom. Its high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. This guide provides an in-depth technical overview of a key synthetic intermediate, Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate (CAS Number: 1001070-26-3), a versatile reagent pivotal in the construction of complex bioactive molecules.

This document will elucidate the synthesis, physicochemical properties, and critical applications of this compound, with a particular focus on its role in the development of kinase inhibitors and advanced imaging agents. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable chemical entity in their scientific endeavors.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Key Properties

| Property | Value | Source |

| CAS Number | 1001070-26-3 | [1] |

| Molecular Formula | C8H8FIN2O2 | |

| IUPAC Name | ethyl N-(6-fluoro-3-iodo-2-pyridinyl)carbamate | [1] |

| InChI Key | BKICDOFFHXPJSM-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)NC1=C(C=CC(=N1)F)I | [1] |

| PubChem CID | 58172458 | [1] |

Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined empirically.

Safety and Handling

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[2][3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required.[3] Avoid inhalation of dust and contact with skin and eyes.[2][3] In case of accidental exposure, it is crucial to seek immediate medical attention.[2][3] This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Store the container tightly closed in a dry and cool place. For detailed disposal information, consult the material safety data sheet (MSDS) provided by the supplier.[4]

Synthesis of Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate

The synthesis of the title compound is a multi-step process that begins with the readily available precursor, ethyl (6-fluoropyridin-2-yl)carbamate. The key transformation is a regioselective iodination at the 3-position of the pyridine ring.

Experimental Protocol

The following protocol is an expanded interpretation of the synthesis described in patent literature[2]:

Starting Material: Ethyl (6-fluoropyridin-2-yl)carbamate

Objective: To introduce an iodine atom at the C3 position of the pyridine ring.

Step 1: Deprotonation and Lithiation

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve ethyl (6-fluoropyridin-2-yl)carbamate in anhydrous tetrahydrofuran (THF).

-

Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) to the solution. TMEDA acts as a ligand that chelates with the lithium cation, increasing the reactivity of the organolithium reagent.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The n-BuLi acts as a strong base, deprotonating the most acidic proton on the pyridine ring, which is at the C3 position, to form a lithiated intermediate. The reaction is monitored for completion by thin-layer chromatography (TLC).

Step 2: Iodination

-

Once the deprotonation is complete, slowly add a solution of iodine (I2) in anhydrous THF to the reaction mixture at -78 °C. The electrophilic iodine reacts with the nucleophilic lithiated intermediate to form the C-I bond.

-

Allow the reaction to stir at -78 °C for a specified time, again monitoring by TLC.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume any unreacted iodine.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate as a solid.

Rationale Behind Experimental Choices

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure the success of the reaction.

-

Low Temperature: The deprotonation and subsequent reactions of organolithium compounds are highly exothermic. Maintaining a low temperature of -78 °C is essential to prevent decomposition of the starting material and intermediates, as well as to avoid unwanted side reactions such as ortho-metalation at other positions.

-

Inert Atmosphere: An inert atmosphere of argon or nitrogen is necessary to prevent the reaction of the highly reactive organolithium intermediates with oxygen and moisture from the air.

-

TMEDA: The addition of TMEDA accelerates the deprotonation step by breaking up the oligomeric clusters of n-BuLi and forming a more reactive monomeric species.

Synthesis Workflow Diagram

Caption: Synthetic pathway for Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate.

Applications in Drug Discovery and Development

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is not typically a final drug product but rather a crucial building block in the synthesis of more complex and biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.

Synthesis of 7-Azaindole Scaffolds for Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of 6-fluoro-7-azaindoles. The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[5] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole can form a bidentate hydrogen bond with the hinge region of many kinases, a key interaction for potent inhibition.[5]

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate can undergo a copper(I) iodide-mediated intramolecular cyclization to form the corresponding 6-fluoro-1H-pyrrolo[2,3-b]pyridine (6-fluoro-7-azaindole). This transformation provides a direct route to this valuable heterocyclic system.

Step 1: Sonogashira Coupling

-

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is first coupled with a terminal alkyne, such as (trimethylsilyl)acetylene, via a Sonogashira reaction. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Step 2: Intramolecular Cyclization

-

The resulting alkyne intermediate is then subjected to a copper(I) iodide-mediated cyclization in a high-boiling solvent like dimethylformamide (DMF). This step facilitates the intramolecular attack of the carbamate nitrogen onto the alkyne, leading to the formation of the pyrrole ring of the azaindole.

Caption: Role in 7-azaindole synthesis for kinase inhibitors.

Precursor for Advanced Imaging Agents

Patent literature indicates that Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is a precursor in the synthesis of novel compounds for use in medical imaging, particularly for the diagnosis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] In this context, the iodine atom can be replaced with a radiolabel, or the molecule can be further elaborated into a structure that can be radiolabeled for use in techniques like Positron Emission Tomography (PET). The fluorine atom already present can also be a site for the introduction of the 18F radioisotope, a commonly used positron emitter in PET imaging.

Conclusion

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its well-defined synthesis and the presence of versatile functional groups make it an ideal starting material for constructing complex molecular architectures. Its demonstrated utility in the synthesis of 7-azaindole scaffolds for kinase inhibitors and its potential as a precursor for neurodegenerative disease imaging agents highlight its value to the scientific community. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to leverage this compound to its full potential in the quest for novel therapeutics and diagnostic tools.

References

Sources

The Pivotal Role of the Carbamate Moiety in the Landscape of Bioactive Molecules: An In-depth Technical Guide

Abstract

The carbamate functional group, once relegated to the realm of protecting group chemistry, has emerged as a cornerstone in modern medicinal chemistry and drug design. Its unique stereoelectronic properties, which confer a blend of stability and tunable reactivity, have positioned it as a privileged scaffold in a multitude of bioactive molecules. This technical guide provides a comprehensive exploration of the multifaceted roles of carbamates, moving beyond a cursory overview to deliver in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind the experimental utility of carbamates, from their function as amide bond bioisosteres to their critical role in the mechanism of action of numerous approved therapeutics and their strategic implementation in prodrug design. This guide is structured to provide a holistic understanding, integrating fundamental principles with practical applications, including detailed experimental protocols and visual representations of key concepts.

The Carbamate Functional Group: A Stereoelectronic Chameleon

The carbamate, or urethane, linkage is characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (R-O-C(=O)-NR'R''). This arrangement gives rise to a unique electronic structure that is a hybrid of an ester and an amide.[1][2] This "amide-ester" character is the foundation of its diverse applications in bioactive molecules.

Physicochemical Properties and Conformational Constraints

The delocalization of the nitrogen lone pair into the carbonyl group imparts a planar character and a rotational barrier around the C-N bond, similar to an amide.[1][3] This conformational restriction can be strategically exploited in drug design to lock a molecule into a bioactive conformation, thereby enhancing its affinity for a biological target. Furthermore, the carbamate moiety can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), facilitating crucial interactions within a binding pocket.[1][3]

Stability Profile: A Tunable Feature

Carbamates exhibit greater stability towards chemical and enzymatic hydrolysis compared to esters, yet are generally more susceptible to cleavage than amides.[1][4] This intermediate stability is not a limitation but rather a key advantage. It allows for the design of molecules that are stable enough to reach their target but can also be metabolically cleaved when desired, a feature central to their use in prodrugs.[2][5] The rate of hydrolysis can be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms.[1]

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by a carbamate inhibitor.

Covalent Inhibition of Other Serine Hydrolases

The principle of carbamylation extends to other serine hydrolases. For example, carbamates have been developed as potent and selective covalent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. [6][7]These inhibitors have shown promise in preclinical models for the treatment of pain and anxiety. [6]

The Prodrug Approach: Harnessing Carbamate Lability

The tunable stability of the carbamate linkage makes it an ideal promoiety for prodrug design. [2][5]A carbamate can be used to mask a polar functional group, such as an amine or a phenol, on a parent drug molecule. This masking can improve oral bioavailability, increase metabolic stability, or achieve targeted drug delivery. [1][8] Once absorbed, the carbamate prodrug is designed to be cleaved by endogenous enzymes, typically esterases, to release the active drug. [2][4]The byproducts of this cleavage are generally non-toxic, consisting of an alcohol, an amine, and carbon dioxide. [2]

Caption: General workflow for the enzymatic activation of a carbamate prodrug.

Synthetic Methodologies for Carbamate Formation

A variety of synthetic methods are available for the formation of carbamates, ranging from traditional approaches to more modern, sustainable techniques. The choice of method depends on the specific substrates and the desired scale of the reaction.

Traditional Methods

-

From Isocyanates: The reaction of an alcohol or phenol with an isocyanate is a highly efficient method for carbamate synthesis. However, the toxicity and handling of isocyanates can be a significant drawback.

-

From Chloroformates: Acylation of an amine with a chloroformate in the presence of a base is a widely used and versatile method.

-

Curtius Rearrangement: The thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then trapped by an alcohol, provides another route to carbamates. [3]

Modern and Sustainable Approaches

Recent research has focused on developing safer and more environmentally friendly methods for carbamate synthesis. These include:

-

Carbon Dioxide as a C1 Source: The use of carbon dioxide as a renewable and non-toxic building block is highly attractive. [3]* Catalytic Methods: The development of catalytic systems for the direct conversion of amines, alcohols, and CO2 into carbamates is an active area of research. [9]

Experimental Protocol: Synthesis of a Carbamate from an Alcohol and an Isocyanate

This protocol describes a general procedure for the synthesis of a carbamate on a laboratory scale.

Materials:

-

Alcohol (1.0 eq)

-

Isocyanate (1.05 eq)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a clean, dry round-bottom flask equipped with a stir bar, add the alcohol and the anhydrous solvent.

-

Place the flask under an inert atmosphere (nitrogen or argon).

-

Slowly add the isocyanate to the stirred solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired carbamate.

-

Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, MS).

Causality Behind Experimental Choices:

-

Anhydrous conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and CO2, resulting in urea byproducts.

-

Inert atmosphere: Prevents the reaction of the isocyanate with atmospheric moisture.

-

Stoichiometry: A slight excess of the isocyanate is used to ensure complete consumption of the limiting alcohol.

Carbamates as Protecting Groups in Organic Synthesis

Beyond their role in bioactive molecules, carbamates are indispensable as protecting groups for amines in multi-step organic synthesis, particularly in peptide synthesis. [10][11]The electron-withdrawing nature of the carbamate group reduces the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions. [10] Several carbamate-based protecting groups are commonly used, each with its specific deprotection conditions, allowing for orthogonal protection strategies. [10][11]

| Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) [11][12] |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H2, Pd/C) [11][12] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) [11][12]|

This orthogonality is critical in the synthesis of complex molecules like peptides, where multiple functional groups need to be selectively manipulated. [13]

Conclusion and Future Perspectives

The carbamate moiety has firmly established itself as a versatile and powerful tool in the arsenal of the medicinal chemist. Its unique combination of stability, conformational rigidity, hydrogen bonding capability, and tunable reactivity allows for its strategic deployment in a wide range of applications, from direct-acting therapeutics to sophisticated prodrug systems.

The future of carbamate chemistry in drug discovery is bright. Ongoing research into novel, sustainable synthetic methodologies will undoubtedly broaden the accessibility and applicability of carbamate-containing scaffolds. Furthermore, a deeper understanding of the enzymatic processes that govern carbamate metabolism will enable the design of more efficient and selective prodrugs. As our ability to rationally design molecules with precisely tailored properties continues to advance, the humble carbamate is poised to play an even more significant role in the development of the next generation of bioactive molecules.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–297. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

SK. (2014). Carbamate Protective Groups. Chem-Station Int. Ed.[Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 12(11), 1179–1187. [Link]

-

Zhang, Y., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(30), 21683-21688. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Semantic Scholar. [Link]

-

De Santi, C., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE, 12(8), e0182902. [Link]

-

Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. PubMed. [Link]

-

Richards, J. R., & Richards, J. R. (2023). Carbamate Toxicity. StatPearls. [Link]

-

Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200–4212. [Link]

-

Le, N. P., et al. (2019). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters, 10(10), 1434–1438. [Link]

-